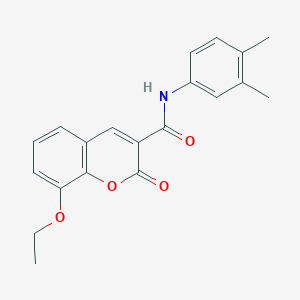

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMEC or DMECA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the chromene class of compounds, which are characterized by a chromene moiety consisting of a benzene ring and a furan ring. DMEC has been found to possess anti-inflammatory, anti-fungal, and anti-cancer activities. In addition, it has been studied for its potential to modulate the activity of various enzymes and other proteins.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-fungal, and anti-cancer activities. In addition, it has been studied for its potential to modulate the activity of various enzymes and other proteins. For example, N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of several fungal species, including Candida albicans and Cryptococcus neoformans. Furthermore, N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been found to possess anti-cancer activity, as evidenced by its ability to inhibit the growth of various cancer cell lines.

Wirkmechanismus

Target of Action

The primary targets of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin, while ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide interacts with its targets by exhibiting potent, reversible, and competitive inhibitory action over human MAO . This means that the compound competes with the substrate for the active site of the enzyme and can be displaced by an excess of the substrate. The inhibition is reversible, indicating that the compound can dissociate from the enzyme, allowing it to regain its activity .

Biochemical Pathways

The compound affects the biochemical pathways involving MAO and ChE. By inhibiting MAO, it prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels. This can have downstream effects on mood regulation and other neurological functions. The inhibition of ChE leads to an increase in acetylcholine levels, which can affect muscle function, pain response, and memory .

Pharmacokinetics

The compound’s drug-likeness, predicted by swissadme and osiris property explorer, showed that it obeys lipinski’s rule of five , suggesting good absorption and permeation properties.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels due to the inhibition of MAO and ChE. This can lead to alterations in mood, memory, and muscle function . .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in laboratory experiments include its high purity and ease of synthesis. In addition, it has been found to possess anti-inflammatory, anti-fungal, and anti-cancer activities. Furthermore, it has been studied for its potential to modulate the activity of various enzymes and other proteins. However, one limitation of using N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide in laboratory experiments is that its exact mechanism of action is still not fully understood.

Zukünftige Richtungen

The potential future directions for research on N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide include further studies to elucidate its exact mechanism of action, as well as studies to assess its efficacy and safety in animal models. In addition, further studies are needed to explore the potential of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide to modulate the activity of other enzymes and proteins. Furthermore, studies are needed to investigate the potential of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide to interact with other compounds, such as drugs and natural products. Finally, studies are needed to assess the potential of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide as an anti-inflammatory, anti-fungal, and anti-cancer agent.

Synthesemethoden

The synthesis of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been described in several publications. The most commonly used method involves the reaction of 3,4-dimethylphenyl acrylate with ethyl 8-ethoxy-2-oxo-2H-chromen-3-carboxylate in the presence of a base catalyst. This reaction produces the desired product in high yield and with excellent purity. In addition, an alternative method has been reported in which the starting materials are 3,4-dimethylphenyl chloroformate and ethyl 8-ethoxy-2-oxo-2H-chromen-3-carboxylate.

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-4-24-17-7-5-6-14-11-16(20(23)25-18(14)17)19(22)21-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPGMGIBUOQDEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-tert-butyl-7,9-dimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479849.png)

![ethyl 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479851.png)

![1-methyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479852.png)

![9-benzyl-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479864.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479871.png)

![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)

![2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6479895.png)

![3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6479910.png)

![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)

![(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6479937.png)

![4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479955.png)

![4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479958.png)